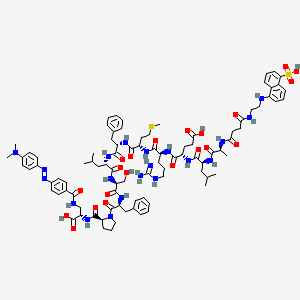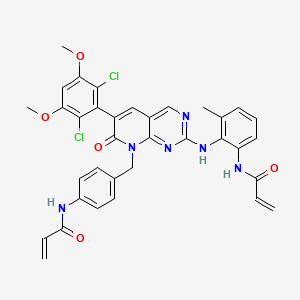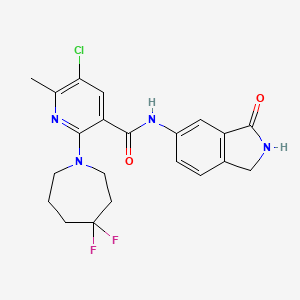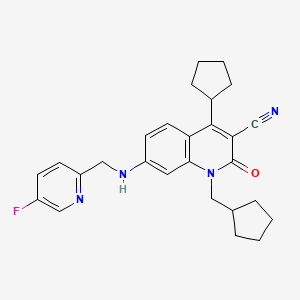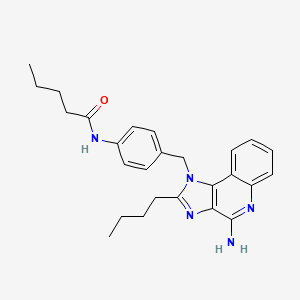
TLR7 agonist 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7 agonist 15 is a small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which enhance the body’s ability to fight infections and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 15 involves multiple steps, including the introduction of specific functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. The process typically includes:
- Alkylation of the imidazole moiety.
- Introduction of a 1,2,3-triazolyl moiety via triazolyl click chemistry.
- Characterization using spectroscopic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use .
Analyse Des Réactions Chimiques
Types of Reactions: TLR7 agonist 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
TLR7 agonist 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of TLR7 and its downstream effects.
Biology: Investigated for its role in modulating immune responses and enhancing the body’s ability to fight infections.
Medicine: Explored as a potential therapeutic agent for treating viral infections and cancer. .
Industry: Used in the development of new adjuvants for vaccines and as a tool for studying immune modulation.
Mécanisme D'action
TLR7 agonist 15 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88-dependent pathway. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines and type I interferons. These molecules play a crucial role in enhancing the immune response against pathogens and tumors .
Comparaison Avec Des Composés Similaires
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancer and viral infections.
Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.
Gardiquimod: A synthetic TLR7 agonist with potent immune-stimulatory effects
Uniqueness of TLR7 Agonist 15: this compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists. Additionally, this compound has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C26H31N5O |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]pentanamide |
InChI |
InChI=1S/C26H31N5O/c1-3-5-11-22-30-24-25(20-9-7-8-10-21(20)29-26(24)27)31(22)17-18-13-15-19(16-14-18)28-23(32)12-6-4-2/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H2,27,29)(H,28,32) |
Clé InChI |
PBANGMRUPOGIHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCCC)C4=CC=CC=C4N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


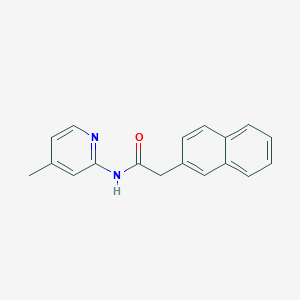

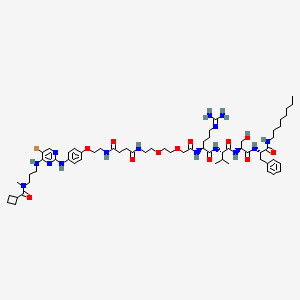
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
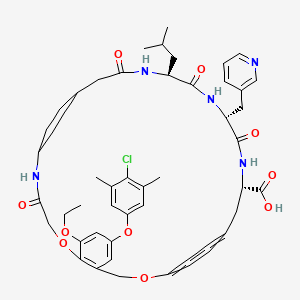




methyl phosphate](/img/structure/B12378501.png)
